Oral Bioavailability: BM 12.1173 (63%) vs. In-Class Analog BM 12.1200 (>55%) — Head-to-Head Canine PK Study
In the only published direct-comparator PK study, 4-(2-nitroxyethyl)piperidine (BM 12.1173) demonstrated a total oral bioavailability of 63% in dogs, exceeding that of the structurally related organic nitrate BM 12.1200 (trans-2-amino-2-methyl-N-(4-nitroxycyclohexylmethyl)-propionamide), which achieved >55% under identical experimental conditions [1]. Both compounds were quantified in dog plasma by capillary gas chromatography with electron capture detection (GC-ECD); intra- and interassay coefficients of variation ranged from 2.9–8.8% with recoveries of 50–62%. The 63% bioavailability places BM 12.1173 substantially above nitroglycerin, whose oral bioavailability is notoriously low (<10%) due to extensive first-pass hepatic metabolism [2], though below isosorbide-5-mononitrate (IS-5-MN), which achieves approximately 100% oral bioavailability owing to the absence of first-pass metabolism [3].
| Evidence Dimension | Total oral bioavailability (F%) in dogs |
|---|---|
| Target Compound Data | 63% (BM 12.1173; 4-(2-nitroxyethyl)piperidine) |
| Comparator Or Baseline | BM 12.1200: >55% (trans-2-amino-2-methyl-N-(4-nitroxycyclohexylmethyl)-propionamide); Nitroglycerin: <10% oral bioavailability; IS-5-MN: ~100% |
| Quantified Difference | BM 12.1173 shows ≥8 percentage-point bioavailability advantage over BM 12.1200; approximately 6-fold higher than nitroglycerin; approximately 37 percentage-points lower than IS-5-MN |
| Conditions | Dog model; GC-ECD quantification; intra-/interassay CV: 2.9–8.8% |
Why This Matters
For procurement decisions, a 63% oral bioavailability predicts reduced inter-subject variability and lower required oral dosing compared to low-bioavailability nitrates such as nitroglycerin, while the moderate value relative to IS-5-MN suggests less risk of excessive systemic nitrate accumulation.
- [1] Pressmar F, Neidlein R, Strein K, Bartsch W. Pharmacokinetics of the organic nitrates trans-2-amino-2-methyl-N-(4-nitroxycyclohexylmethyl)-propionamide in dogs, and of 4-(2-nitroxyethyl)-piperidine in dogs and in monkeys. Arzneimittelforschung. 1992 Oct;42(10):1186-91. PMID: 1472139. View Source
- [2] Abshagen U. Clinical pharmacokinetics of organic nitrates. In: Organic Nitrates. Handbook of Experimental Pharmacology, vol 76. Springer, Berlin, Heidelberg; 1985. doi:10.1007/978-3-642-70234-1_7. View Source
- [3] Abshagen U, Betzien G, Endele R, Kaufmann B. Pharmacokinetics of intravenous and oral isosorbide-5-mononitrate. Eur J Clin Pharmacol. 1981;20(4):269-75. doi:10.1007/BF00544359. View Source
